molecular formula C22H14N4O3 B11050098 3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile

3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile

Cat. No.: B11050098
M. Wt: 382.4 g/mol
InChI Key: QVPJVHZNDPWFOG-UHFFFAOYSA-N
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Description

3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile is a complex organic compound that features a benzofuran core substituted with a pyrazole ring, a formyl group, a methoxyphenyl group, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the pyrazole ring and subsequent functionalization to introduce the formyl, methoxyphenyl, and nitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3-[4-carboxy-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile.

    Reduction: 3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction, inhibition of protein synthesis, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-formyl-1-(4-hydroxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile.
  • 3-[4-formyl-1-(4-chlorophenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile.
  • 3-[4-formyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile.

Uniqueness

The uniqueness of 3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H14N4O3

Molecular Weight

382.4 g/mol

IUPAC Name

3-[4-formyl-1-(4-methoxyphenyl)pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile

InChI

InChI=1S/C22H14N4O3/c1-13-21(19-7-14(9-23)15(10-24)8-20(19)29-13)22-16(12-27)11-26(25-22)17-3-5-18(28-2)6-4-17/h3-8,11-12H,1-2H3

InChI Key

QVPJVHZNDPWFOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C3=NN(C=C3C=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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